2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the methoxyphenoxy group: This step involves the reaction of a phenol derivative with methanol in the presence of an acid catalyst.
Attachment of the hydroxymethyl group: This can be achieved through a hydroxymethylation reaction using formaldehyde and a base.
Final assembly: The final step involves the coupling of the intermediate products under specific conditions, such as using a coupling agent like DCC (dicyclohexylcarbodiimide) in an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce simpler alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic properties and potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)-2-[(2-ethoxyphenoxy)methyl]propane-1,3-diol: Similar structure with an ethoxy group instead of a methoxy group.
2-(Hydroxymethyl)-2-[(2-chlorophenoxy)methyl]propane-1,3-diol: Contains a chlorophenoxy group instead of a methoxy group.
Uniqueness
2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol is unique due to its specific functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
7271-80-9 |
---|---|
Molecular Formula |
C12H18O5 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol |
InChI |
InChI=1S/C12H18O5/c1-16-10-4-2-3-5-11(10)17-9-12(6-13,7-14)8-15/h2-5,13-15H,6-9H2,1H3 |
InChI Key |
AAQFEENIXHFFDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.